N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides.
Attachment of the Thiophene Moiety: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the piperazine ring with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study the interactions of piperazine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is not well-documented. it is likely to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions due to the presence of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-CYCLOPENTYL-4-[(FURAN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-CYCLOPENTYL-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the combination of the cyclopentyl group and the thiophene moiety, which may confer distinct electronic and steric properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(16-13-4-1-2-5-13)18-9-7-17(8-10-18)12-14-6-3-11-20-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHNQLNHKPZIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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